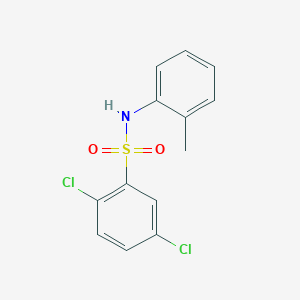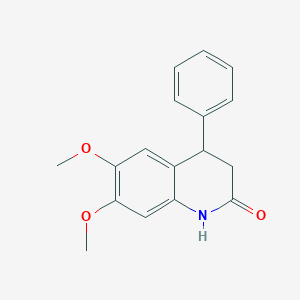![molecular formula C16H15Cl2NOS B5515783 N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B5515783.png)
N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C16H15Cl2NOS and its molecular weight is 340.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide is 339.0251407 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicide Metabolism and Safety Evaluation
Research on chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, highlights the significance of understanding the metabolic pathways of these compounds in human and animal models. Studies have shown that these herbicides undergo complex metabolic processes involving the liver microsomes of rats and humans, leading to the formation of various metabolites. The metabolic pathways are critical for assessing the safety and environmental impact of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Detoxification and Phytotoxicity
The initial metabolism of acetochlor in plant seedlings demonstrates the role of metabolism in the selective phytotoxicity of herbicides. Tolerant species can detoxify the herbicide more efficiently than susceptible species, suggesting that metabolic pathways are key to developing herbicide resistance in crops (Breaux, 1987).
Pharmaceutical Applications
Research into the development of novel compounds for therapeutic applications is another area of interest. For example, compounds with the core structure of chloroacetamide have been studied for their anticancer properties. Synthesis and evaluation of derivatives, such as thiazole derivatives, have shown potential in cancer treatment by targeting specific cancer cell lines, indicating the versatility of chloroacetamide structures in drug development (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Environmental Impact Assessment
Understanding the environmental fate of chloroacetamide herbicides is crucial for assessing their impact on water systems. Studies on the occurrence of acetochlor in the hydrologic system have documented its presence in rainwater and streams, highlighting the need for monitoring and managing the environmental distribution of these compounds (Kolpin, Nations, Goolsby, & Thurman, 1996).
将来の方向性
Given the limited information available on “2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide”, future research could focus on elucidating its synthesis, chemical properties, and potential biological activities. This could involve experimental studies to determine its physical and chemical properties, as well as in vitro and in vivo studies to investigate its potential biological activities .
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-6-7-13(8-15(11)18)19-16(20)10-21-9-12-4-2-3-5-14(12)17/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWUEOVQCLMXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5515733.png)
![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)
![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)


![2-{[5-(2-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)
![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)
![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B5515762.png)
![(NE)-N-[[2-[(4-bromophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine](/img/structure/B5515765.png)
![N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclohexane-1-carboxamide](/img/structure/B5515779.png)


